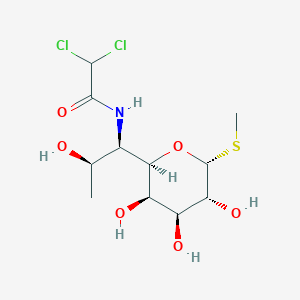

Chloramlincomycin

説明

Chloramphenicol (CAM) is a broad-spectrum bacteriostatic antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation . First isolated in 1947, CAM has been used to treat infections such as typhoid fever, meningitis, and rickettsial diseases. Recent research focuses on synthesizing derivatives with improved efficacy, reduced toxicity, and enhanced resistance profiles .

特性

CAS番号 |

148077-14-9 |

|---|---|

分子式 |

C11H19Cl2NO6S |

分子量 |

364.2 g/mol |

IUPAC名 |

2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]acetamide |

InChI |

InChI=1S/C11H19Cl2NO6S/c1-3(15)4(14-10(19)9(12)13)8-6(17)5(16)7(18)11(20-8)21-2/h3-9,11,15-18H,1-2H3,(H,14,19)/t3-,4-,5+,6-,7-,8-,11-/m1/s1 |

InChIキー |

ONZGULWMOKGIEP-OXZLKEMMSA-N |

SMILES |

CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |

異性体SMILES |

C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |

正規SMILES |

CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |

同義語 |

chloramlincomycin |

製品の起源 |

United States |

類似化合物との比較

Aminoglycosides (Amikacin, Gentamicin)

Aminoglycosides like amikacin (AMK) and gentamicin (GEN) target the 30S ribosomal subunit, causing misreading of mRNA. Unlike CAM, they exhibit concentration-dependent bactericidal activity. Studies comparing CAM with aminoglycosides show:

- Effectiveness: Synthesized CAM derivatives demonstrated comparable or superior activity to AMK and GEN at similar concentrations against Gram-negative pathogens (e.g., E. coli, Pseudomonas aeruginosa) .

- Resistance: Efflux pumps (e.g., MAB_2303 in Mycobacterium abscessus) reduce intracellular accumulation of both CAM and aminoglycosides, but aminoglycosides face additional resistance via ribosomal methylation .

Oxazolidinones (Linezolid)

Linezolid, a synthetic oxazolidinone, binds to the 50S subunit like CAM but has a distinct mechanism, blocking the initiation phase of translation. Key differences include:

- Spectrum : Linezolid is predominantly effective against Gram-positive bacteria (e.g., MRSA), whereas CAM has broader Gram-negative coverage .

- Efflux Susceptibility : Linezolid and CAM share susceptibility to efflux by MAB_2303 in M. abscessus, but structurally divergent antibiotics like rifampicin are unaffected .

Pretomanid and Bedaquiline

These anti-tuberculosis agents show partial structural similarity to CAM. Pretomanid’s nitroimidazole core and bedaquiline’s diarylquinoline structure differ from CAM’s dichloroacetamide group, yet efflux pumps like MAB_2303 limit their accumulation in mycobacteria, akin to CAM .

Structural Analogs and Derivatives

Peptide Conjugates

CAM-peptide hybrids (e.g., compound 29b) retain ribosomal binding while enhancing interactions with the polypeptide exit tunnel.

2-Phenylpropionic Acid Derivatives

Compounds 6a–6m demonstrate MIC values of 6.25 mg/mL against E. coli, matching CAM’s potency. Derivatives like 6d and 6h show enhanced activity, attributed to optimized lipophilicity in structural regions analogous to CAM’s dichloromethylene and nitrophenyl groups .

Florfenicol and Thiamphenicol

These CAM analogs replace the nitro group with sulfonyl moieties. Florfenicol retains activity against CAM-resistant strains due to resistance to acetyltransferases, while thiamphenicol’s defluorinated structure reduces efficacy .

Pharmacodynamic and Resistance Profiles

Bacteriostatic vs. Bactericidal Activity

CAM is bacteriostatic, with minimal reduction in E. coli culturability even at 2×MIC, whereas amoxicillin and fluoroquinolones (e.g., ciprofloxacin) are bactericidal . Derivatives like clinafloxacin triazoles hybridize bactericidal fluoroquinolone activity with CAM-like ribosomal targeting, achieving >3 log CFU/mL reductions .

Efflux and Collateral Sensitivity (CS)

Conversely, aminoglycoside-resistant strains exhibit CS to CAM and florfenicol, suggesting shared resistance pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。